molecular formula C17H17BrN4O4S2 B2907465 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 1021070-77-8

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2907465
CAS No.: 1021070-77-8
M. Wt: 485.37
InChI Key: MAZMLEUPIMWRKV-UHFFFAOYSA-N
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Description

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a sophisticated small molecule designed for advanced chemical and pharmaceutical research. This compound integrates multiple pharmacologically active motifs into a single hybrid structure, making it a valuable tool for probing biological mechanisms and developing new therapeutic agents. Its molecular architecture features a 1,3,4-oxadiazole core, a heterocycle extensively documented for its diverse biological activities . This central ring is substituted at the 5-position with a 5-bromothiophen-2-yl group, a pairing known to be synthesized and characterized in crystalline form , and at the 2-position via an amide linkage to a 4-(diethylsulfamoyl)benzamide unit . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to contribute to various bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects . The incorporation of the 5-bromothiophene moiety further enhances the potential of this compound, as thiophene derivatives are frequently found in agents with anticancer properties . The diethylsulfamoyl benzamide component is a significant functional group that can impart enzyme inhibitory activity. Related sulfamoyl-containing compounds have demonstrated potent inhibitory effects against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative disease research . This suggests a primary research application for this compound could be in the investigation of cholinesterase inhibition, with potential relevance to conditions like Alzheimer's disease . Furthermore, the sulfonamide group is associated with antimicrobial properties, indicating additional utility in infectious disease research . The synthetic route for such molecules typically involves a multi-step process, including the formation of the oxadiazole ring through cyclization of appropriate precursors, followed by coupling with the sulfonamide-bearing benzamide fragment . The structural similarity to compounds that have been characterized by single-crystal X-ray diffraction confirms the stability and planarity of the molecular framework . This product is strictly for research use in laboratory settings (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O4S2/c1-3-22(4-2)28(24,25)12-7-5-11(6-8-12)15(23)19-17-21-20-16(26-17)13-9-10-14(18)27-13/h5-10H,3-4H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZMLEUPIMWRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates a bromothiophene moiety with an oxadiazole ring and a diethylsulfamoylbenzamide group. The molecular formula is C14H16BrN3O3SC_{14}H_{16}BrN_3O_3S, and it possesses a molecular weight of approximately 428.28 g/mol. Its structural complexity allows for various interactions within biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, oxadiazole derivatives have been shown to possess strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
N-[5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)acrylamideE. coli16 µg/mL
N-[5-(5-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)acrylamidePseudomonas aeruginosa64 µg/mL

The presence of the oxadiazole ring is crucial for its antimicrobial activity, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Anticancer Potential

This compound has also demonstrated potential anticancer activity in vitro. Studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer).

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundA54915
N-[5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol]-4-(dimethylsulfamoyl)benzamideHepG225

The results indicate that the compound shows significant cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The oxadiazole moiety may facilitate binding to these targets due to its electron-withdrawing properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Bromothiophene Derivative : This can be achieved through bromination of thiophene derivatives.
  • Cyclization to Form the Oxadiazole Ring : The reaction of the bromothiophene derivative with hydrazine hydrate leads to the formation of an oxadiazole ring.
  • Coupling Reaction : The final step involves coupling the oxadiazole with diethylsulfamoyl chloride under basic conditions to yield the target compound.

Comparison with Similar Compounds

Core Structural Features

The compound shares the 1,3,4-oxadiazole scaffold with multiple derivatives but distinguishes itself via:

  • Diethylsulfamoyl benzamide : Provides electron-withdrawing effects and modulates solubility.

Table 1: Structural Comparison

Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Formula Molecular Weight
Target Compound 5-(5-bromothiophen-2-yl) 4-(diethylsulfamoyl) C₁₈H₁₈BrN₅O₄S₂ 512.39 g/mol
LMM5 5-[(4-methoxyphenyl)methyl] 4-[benzyl(methyl)sulfamoyl] C₂₆H₂₆N₄O₅S 506.58 g/mol
LMM11 5-(furan-2-yl) 4-[cyclohexyl(ethyl)sulfamoyl] C₂₁H₂₆N₄O₄S 430.52 g/mol
Compound 26 5-(thiophen-2-yl) 4-bromo C₁₃H₉BrN₃O₂S 350.19 g/mol
5-cyclopropyl 4-(diethylsulfamoyl) C₁₆H₂₀N₄O₄S 364.42 g/mol

Key Differences :

  • LMM5/LMM11 : Bulkier sulfamoyl groups (benzyl/cyclohexyl) vs. diethylsulfamoyl in the target compound.
  • Compound 26 : Simpler 4-bromo benzamide without sulfamoyl moiety; lower molecular weight.
  • : Cyclopropyl substituent reduces aromaticity compared to bromothiophene.

Insights :

  • Low yields (e.g., 15% for Compound 6 ) highlight challenges in oxadiazole derivatization.
  • Commercial availability of LMM5/LMM11 suggests scalability for bioactive analogs .

Antifungal Activity

  • LMM5/LMM11 : Exhibit MIC values of 50–100 µg/mL against C. albicans via thioredoxin reductase inhibition .

Enzyme Inhibition

  • Compounds 22–24 : Inhibit Ca²⁺/calmodulin with IC₅₀ values <10 µM. Diethylsulfamoyl’s electron-withdrawing effects in the target compound could similarly enhance enzyme binding.

Cytotoxic Potential

  • HDAC Inhibitors : 1,3,4-Oxadiazoles with aminophenyl groups (e.g., Figure 18 ) show IC₅₀ <1 µM in breast cancer cells. The bromothiophene in the target compound may confer DNA intercalation or kinase inhibition properties.

Table 3: Activity Comparison

Compound Target IC₅₀/MIC Reference
LMM5 C. albicans 50 µg/mL
Compound 22 Ca²⁺/calmodulin 8.2 µM
HDAC Inhibitor MCF-7 cells 0.7 µM

Physicochemical and Pharmacokinetic Properties

  • Solubility: Diethylsulfamoyl group improves aqueous solubility vs. non-polar substituents (e.g., cyclohexyl in LMM11) .

Structure-Activity Relationship (SAR) Insights

  • Sulfamoyl Groups : Diethylsulfamoyl balances solubility and steric bulk, outperforming dipropyl or dimethyl analogs in membrane permeability .
  • Heterocyclic Substituents : Bromothiophene’s halogen atom may improve target affinity vs. phenyl or cyclopropyl groups .

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